Product packaging for Doxorubicinone valerate(Cat. No.:CAS No. 158699-93-5)

Doxorubicinone valerate

货号: B1447673
CAS 编号: 158699-93-5
分子量: 498.5 g/mol
InChI 键: IVNIGSFXMGPCOA-RXBISOJRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Contextualization within Anthracycline Chemistry and Drug Discovery

Anthracyclines are a class of potent chemotherapeutic agents first isolated from Streptomyces peucetius in the 1960s. sci-hub.se The most well-known members of this class include doxorubicin (B1662922) and daunorubicin (B1662515), which are used to treat a wide array of cancers. cancerresearchuk.org The mechanism of action for these compounds is primarily attributed to their ability to intercalate into DNA and inhibit the enzyme topoisomerase II, which is crucial for DNA replication and repair. cancerresearchuk.orgresearchgate.net This interference with cellular machinery ultimately leads to a halt in the growth of cancer cells.

Despite their efficacy, the clinical use of traditional anthracyclines like doxorubicin is often hampered by significant side effects, most notably cardiotoxicity, and the development of multidrug resistance in cancer cells. These limitations have spurred decades of research into the chemical modification of the basic anthracycline structure. The goal of this research is to create new derivatives, or analogs, with improved therapeutic profiles—that is, enhanced anticancer activity, reduced toxicity, and the ability to overcome resistance mechanisms. nih.gov

The chemical structure of an anthracycline consists of a tetracyclic aglycone (the non-sugar part) and a daunosamine (B1196630) sugar moiety. Modifications to this structure can be made at various points, including the aglycone or the sugar, to alter the compound's physicochemical properties, such as lipophilicity, and its biological activity. nih.gov It is within this context of creating novel anthracycline derivatives that Doxorubicinone (B1666622) Valerate (B167501) is situated.

Rationale for Doxorubicinone Valerate Development as a Doxorubicin Derivative

This compound is the aglycone form of doxorubicin with a valerate ester at the C-14 position. The development of such a derivative is rooted in the strategy of modifying the doxorubicin molecule to enhance its therapeutic properties. The addition of a valerate group, a five-carbon chain, increases the lipophilicity (fat-solubility) of the compound compared to the parent doxorubicin. nih.gov This increased lipophilicity can lead to altered cellular uptake and distribution.

A prominent example that highlights the rationale for creating valerate derivatives of doxorubicin is the development of Valrubicin (N-trifluoroacetyladriamycin-14-valerate). nih.govmedkoo.com Valrubicin is a semisynthetic analog of doxorubicin that is synthesized from doxorubicin. acs.orgresearchgate.net The synthesis involves a chemoenzymatic process where a lipase (B570770) enzyme is used to selectively attach a valerate group to the C-14 hydroxyl position of an N-trifluoroacetylated doxorubicin intermediate. acs.orgacs.org This process underscores the targeted chemical strategy aimed at improving the drug's characteristics.

Valrubicin was designed for intravesical administration for bladder cancer, and its increased lipophilicity allows for better penetration into the bladder tissue with minimal systemic absorption. nih.gov This localized activity is a direct result of the structural modifications, including the valerate ester group. While this compound itself is the aglycone and lacks the daunosamine sugar of Valrubicin, its chemical structure as a valerate ester of the doxorubicin aglycone places it as a key chemical intermediate and a subject of study in the development of such lipophilic anthracycline derivatives. impurity.comclearsynth.com The study of compounds like this compound is therefore integral to understanding how specific chemical modifications can lead to new therapeutic agents with potentially improved clinical outcomes.

Data Tables

Table 1: Chemical Identity of Mentioned Compounds

Compound NameCAS NumberMolecular FormulaKey Structural Features
Doxorubicin23214-92-8C₂₇H₂₉NO₁₁Anthracycline with a daunosamine sugar and a C-14 hydroxyl group.
Daunorubicin20830-81-3C₂₇H₂₉NO₁₀Anthracycline similar to doxorubicin but lacks the C-14 hydroxyl group.
Doxorubicinone24385-10-2C₂₁H₁₈O₉The aglycone (non-sugar) part of doxorubicin.
This compound158699-93-5C₂₆H₂₆O₁₀Doxorubicinone with a valerate ester at the C-14 position. impurity.comclearsynth.com
Valrubicin56124-62-0C₃₄H₃₆F₃NO₁₃N-trifluoroacetyl derivative of doxorubicin with a valerate ester at the C-14 position. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H26O10 B1447673 Doxorubicinone valerate CAS No. 158699-93-5

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

[2-oxo-2-[(2S,4S)-2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26O10/c1-3-4-8-17(29)36-11-16(28)26(34)9-13-18(14(27)10-26)24(32)21-20(23(13)31)22(30)12-6-5-7-15(35-2)19(12)25(21)33/h5-7,14,27,31-32,34H,3-4,8-11H2,1-2H3/t14-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNIGSFXMGPCOA-RXBISOJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)OCC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158699-93-5
Record name Doxorubicinone valerate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158699935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DOXORUBICINONE VALERATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3K9Q878X1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Derivatization of Doxorubicinone Valerate

Established Synthetic Pathways for Valerate (B167501) Esterification

The primary method for synthesizing doxorubicin-14-valerate involves a chemoenzymatic approach utilizing the parent compound, doxorubicin (B1662922). google.com This process represents a practical and efficient route, leveraging the readily available natural product as a starting material. google.com

A key established method is the lipase-mediated esterification at the C-14 position of the aglycone's side chain. google.com In a typical procedure, doxorubicin free base is dissolved in a suitable solvent like dry methyl-tert-butyl ether. google.com An acyl donor, such as vinyl valerate, is added to the solution, followed by a lipase (B570770) enzyme, for instance, Lipase PS30. google.com The reaction mixture is then incubated at a controlled temperature (e.g., 45°C) for several hours until the starting material is fully consumed, a process monitored by techniques like thin-layer chromatography (TLC) and liquid chromatography-mass spectroscopy (LC/MS). google.com Upon completion, the enzyme is filtered out, and the resulting doxorubicin-14-valerate is recovered after solvent evaporation. google.com This enzymatic method is valued for its high selectivity for the primary alcohol at C-14, minimizing the need for complex protection and deprotection steps that are often required in traditional chemical synthesis.

Novel Synthetic Approaches and Route Optimization

The stereochemistry of the anthracycline molecule, particularly at the glycosidic linkage and within the aminosugar, is critical for biological activity. nih.gov Although the valerate esterification at C-14 does not involve a chiral center, the synthesis of the doxorubicinone (B1666622) core, to which various sugar moieties are attached, demands high stereoselectivity. nih.govacs.org

Novel synthetic strategies have focused on stereoselective glycosylation reactions to couple the aglycone (doxorubicinone) with a desired sugar donor. nih.gov Gold(I)-catalyzed glycosylation has emerged as a powerful method. acs.orguniversiteitleiden.nl For instance, using a catalyst like PPh₃AuNTf₂ with an appropriately protected glycosyl donor, such as an alkynylbenzoate, allows for the highly stereoselective formation of the desired axial α-linkage. nih.govuniversiteitleiden.nl In one documented synthesis, the glycosylation of a protected doxorubicinone acceptor with a specific donor proceeded in an 8:1 α/β mixture, from which the desired α-anomer could be readily separated. nih.gov The stereochemical outcome is influenced by factors like the structure of the glycosyl donor and the presence of participating groups that can shield one face of the molecule, directing the approach of the aglycone acceptor. acs.orguniversiteitleiden.nl

Improving reaction yields and ensuring high purity are paramount in synthesizing anthracycline derivatives. Research has involved screening various glycosylation protocols and catalysts to optimize efficiency. For example, different promoters such as HgO/HgBr₂ and TMSOTf have been tested, with reported yields for glycosylation reactions ranging from low (4%) to very high (95%), depending on the specific substrates and conditions. usp.br The choice of catalyst is critical; gold(I) and copper(I) catalysts have been shown to provide moderate yields in certain contexts. usp.br

Further optimization involves the strategic use of protecting groups on the sugar and aglycone moieties to prevent side reactions and enhance the stability of intermediates. acs.orguniversiteitleiden.nl Following the synthesis, purification is a critical step. Silica (B1680970) gel chromatography is a standard method used to separate the desired product from unreacted starting materials, diastereomers, and other impurities. google.com For instance, after the synthesis of N-(trifluoroacetyl)-doxorubicin-14-valerate, the final product was purified by silica gel chromatography using a gradient elution of ethyl acetate (B1210297) and hexane (B92381) to afford the pure compound as a red solid. google.com

Derivatization Strategies of Doxorubicinone Valerate Scaffold

The this compound scaffold serves as a platform for further chemical modifications aimed at improving biological performance or enabling conjugation to delivery systems.

Modifications to the this compound structure are pursued to enhance efficacy, overcome drug resistance, or reduce toxicity. nih.gov One successful example derived from doxorubicin-14-valerate is Valrubicin (N-trifluoroacetyladriamycin-14-valerate). nih.gov In this derivative, the amine group of the daunosamine (B1196630) sugar is acylated with a trifluoroacetyl group. google.com This modification results in a more lipophilic molecule with an enhanced safety profile. nih.gov

Other strategies focus on altering the sugar moiety or the aglycone itself. nih.gov For instance, introducing an azido (B1232118) group at the 3' position of the sugar has been shown to create derivatives that can overcome P-glycoprotein-mediated drug resistance. usp.br Another approach involves creating hybrid anthracyclines by attaching different or modified sugar donors to the doxorubicinone aglycone, which has led to compounds with enhanced cytotoxicity compared to the parent drugs. researchgate.net Even subtle changes, like altering the stereochemistry at the 3-amine carbon or N,N-dimethylation, can critically impact cytotoxicity and cellular uptake. nih.gov

Linker chemistry is essential for attaching this compound to larger molecules, such as antibodies, peptides, or polymers, to create targeted drug delivery systems like antibody-drug conjugates (ADCs). nih.govsymeres.comresearchgate.net The linker's properties are critical, as it must be stable in systemic circulation but allow for the release of the cytotoxic payload at the target site. nih.gov

Linkers are broadly categorized as cleavable or non-cleavable. nih.gov

Cleavable Linkers: These are designed to be broken by specific triggers present in the target environment, such as the low pH of endosomes or enzymes that are overexpressed in tumor cells. symeres.comresearchgate.net A prominent example is the dipeptide linker Valine-Citrulline (Val-Cit), which is selectively cleaved by the lysosomal enzyme cathepsin B. researchgate.netnih.gov Studies have shown that conjugating doxorubicin to a carrier via a Val-Cit linker allows for controlled drug release. nih.gov Other cleavable linkers are sensitive to glutathione (B108866) concentrations or are designed to be hydrolyzed by specific enzymes like β-glucuronidase. researchgate.net Self-immolative linkers, which degrade spontaneously after an initial cleavage event, are also commonly used to ensure efficient release of the unmodified drug. symeres.com

Non-Cleavable Linkers: These linkers remain attached to the drug after the antibody portion of an ADC is degraded by proteases. symeres.comnih.gov The resulting drug-linker-amino acid complex is the active species. This approach can sometimes offer greater stability in plasma. researchgate.net

Preclinical Pharmacokinetics and Biotransformation Research of Doxorubicinone Valerate

Absorption and Distribution Studies in Preclinical Models

Detailed preclinical studies on the absorption and distribution specifically for doxorubicinone (B1666622) valerate (B167501) are not extensively available in publicly accessible literature. However, insights can be drawn from the behavior of the parent compound, doxorubicin (B1662922), and other lipophilic derivatives in preclinical models. The addition of the valerate ester group to doxorubicinone increases its lipophilicity, which is expected to significantly influence its interaction with biological membranes and its distribution profile.

Tissue Distribution Profiles

While specific tissue distribution data for doxorubicinone valerate is not available, studies on doxorubicin in preclinical models, such as rats, have shown extensive distribution into various organs including the kidneys, spleen, and heart, with lower levels detected in the lung and skeletal muscle nih.gov. Liposomal formulations of doxorubicin have been shown to alter this distribution, reducing accumulation in the heart nih.gov. For this compound, its increased lipophilicity would likely lead to a different distribution pattern compared to doxorubicin, potentially with increased uptake in tissues with higher lipid content.

To illustrate the typical tissue distribution of a related anthracycline, doxorubicin, in a preclinical model, the following interactive table presents hypothetical data based on common findings in rat studies.

TissueConcentration (µg/g)
Liver15.2
Spleen20.5
Kidney18.8
Heart8.1
Lung5.6
Muscle2.3
Brain0.1

Note: This data is representative for doxorubicin and not this compound. It serves to provide context on anthracycline distribution.

Intracellular Accumulation Dynamics

The intracellular uptake of anthracyclines is a critical factor in their mechanism of action. For doxorubicin, studies in human cancer cell lines have demonstrated that intracellular concentrations can be significantly higher than the exposure concentrations mdpi.com. The uptake mechanism for doxorubicin is thought to involve passive diffusion across the cell membrane, followed by sequestration in acidic vesicles like endosomes and lysosomes mdpi.com.

The increased lipophilicity of this compound may enhance its ability to passively diffuse across the plasma membrane, potentially leading to higher intracellular concentrations compared to doxorubicin. Studies on other doxorubicin prodrugs have shown that modifications to the parent molecule can significantly increase cellular accumulation nih.gov. For instance, a valine-conjugated amide prodrug of doxorubicin exhibited higher cellular accumulation in MCF-7 cells compared to doxorubicin itself nih.gov. It is plausible that this compound would also exhibit enhanced intracellular uptake due to its altered physicochemical properties.

Metabolic Pathways and Metabolite Characterization

The biotransformation of this compound is expected to involve several key metabolic pathways, primarily focusing on the cleavage of the valerate ester and modifications to the anthracycline core.

Ester Hydrolysis Mechanisms

A crucial step in the metabolism of this compound is the hydrolysis of the valerate ester bond to release doxorubicinone and valeric acid. This reaction is likely catalyzed by various esterases present in plasma and tissues, such as carboxylesterases. The systemic lability of the 14-O-valerate moiety to enzymatic and non-enzymatic cleavage has been noted for the related compound N-benzyladriamycin-14-valerate (AD 198) researchgate.net. This suggests that this compound would also be susceptible to ester hydrolysis in a biological system. The rate and extent of this hydrolysis would be a key determinant of the compound's pharmacokinetic profile and the systemic exposure to its active metabolites.

Reductive and Deglycosidation Pathways of Related Anthracyclines

Once doxorubicinone is formed via ester hydrolysis, it can undergo further metabolism similar to other anthracycline aglycones. The metabolism of anthracyclines like doxorubicin involves three main pathways: one-electron reduction, two-electron reduction, and reductive deglycosidation nih.gov.

Two-electron reduction: This is a major pathway for anthracyclines, leading to the formation of secondary alcohol metabolites. This reaction is catalyzed by a family of cytosolic NADPH-dependent carbonyl reductases (CBRs) and aldo-keto reductases (AKRs) nih.gov. For doxorubicin, this results in the formation of doxorubicinol.

One-electron reduction: This pathway leads to the formation of semiquinone radicals, which are highly reactive. This reaction is catalyzed by various NADH- and NADPH-dependent reductases nih.gov.

Reductive deglycosidation: This is a minor pathway that involves the removal of the sugar moiety, leading to the formation of 7-deoxyaglycones. This process requires an anaerobic environment and is catalyzed by NADPH-dependent enzymes nih.gov.

Enzyme Systems Involved in Biotransformation

The biotransformation of anthracyclines is mediated by a diverse range of enzyme systems. As mentioned, carbonyl reductases (CBRs) and aldo-keto reductases (AKRs) are key enzymes in the two-electron reduction pathway nih.gov. The one-electron reduction to form semiquinones is catalyzed by several oxidoreductases, including mitochondrial NADH dehydrogenases and cytosolic enzymes like NAD(P)H dehydrogenase (NQO1) and xanthine oxidase.

Furthermore, cytochrome P450 (CYP) enzymes, particularly CYP3A4, CYP2C9, and CYP2D6, are known to be involved in the metabolism of various drugs and could also play a role in the biotransformation of doxorubicinone and its metabolites.

Elimination and Excretion Mechanisms

A thorough review of scientific literature reveals a significant gap in the understanding of the elimination and excretion mechanisms specifically for this compound. Preclinical studies detailing the pathways and rates at which this compound is removed from the body, whether through renal, biliary, or other routes, are not publicly available. Consequently, key pharmacokinetic parameters such as its clearance rate and elimination half-life in preclinical models have not been characterized. The biotransformation of this compound, including the identification of its metabolites and the enzymes responsible for its metabolism, remains an uninvestigated area. Without such foundational research, a comprehensive understanding of its disposition in biological systems cannot be formed.

Preclinical Pharmacokinetic Modeling and Simulation

Currently, there are no published preclinical pharmacokinetic models or simulations that are specifically designed for this compound. The development of such models is contingent upon the availability of empirical data from preclinical studies, which, as noted, is lacking.

In Vitro to In Vivo Extrapolation (IVIVE) Methodologies

There is no evidence in the current body of scientific literature of in vitro to in vivo extrapolation (IVIVE) methodologies being applied to this compound. nih.govnih.govresearchgate.nettoxys.com The application of IVIVE is dependent on initial in vitro data, such as metabolic stability and plasma protein binding, which have not been reported for this specific compound. Without these fundamental in vitro studies, it is not feasible to predict the in vivo pharmacokinetics of this compound.

Molecular and Cellular Mechanisms of Action Research for Doxorubicinone Valerate

Interactions with Nucleic Acids

The interaction of anthracyclines and their derivatives with DNA is a cornerstone of their biological activity. These interactions can occur through various modes, leading to the disruption of DNA-related processes.

DNA Binding Modes (e.g., Intercalation, Groove Binding)

The primary mode of DNA binding for many anthracyclines, including doxorubicin (B1662922), is intercalation, where the planar aromatic portion of the molecule inserts itself between DNA base pairs. However, studies on doxorubicinone (B1666622), the parent aglycone of doxorubicinone valerate (B167501), have shown that it does not intercalate into DNA despite having the same planar aromatic structure. Instead, it is suggested that doxorubicinone likely binds to the minor groove of the DNA.

Table 1: Comparison of DNA Binding Modes

CompoundPrimary DNA Binding Mode
DoxorubicinIntercalation
DoxorubicinoneMinor Groove Binding
Doxorubicinone ValerateWeak Intercalation / Possible Minor Groove Binding

DNA Damage Induction (e.g., Strand Breaks, Adduct Formation)

DNA damage is a significant consequence of the interaction of many anticancer agents with nucleic acids. Doxorubicin is known to induce DNA damage through multiple mechanisms, including the generation of reactive oxygen species (ROS) that can cause oxidative damage to DNA bases and the sugar-phosphate backbone, leading to strand breaks. Additionally, doxorubicin can form covalent adducts with DNA, further disrupting its structure and function.

Effects on DNA Topology and Chromatin Structure

Given that this compound is a weak intercalator, its effects on DNA topology and chromatin structure are likely to be less pronounced than those of doxorubicin. The extent to which it can alter DNA supercoiling is expected to be minimal. Consequently, its impact on the higher-order organization of chromatin would also be limited. Any effects on chromatin are more likely to be indirect, potentially stemming from other cellular interactions rather than direct mechanical alteration of the DNA structure.

Topoisomerase Inhibition Studies

Topoisomerases are essential enzymes that regulate the topological state of DNA. They are critical targets for many anticancer drugs, including anthracyclines.

Topoisomerase I and II Poisoning Mechanisms

Topoisomerase poisons are compounds that trap the enzyme-DNA covalent complex, leading to the accumulation of DNA strand breaks. Doxorubicin is a well-established topoisomerase II poison. It also exhibits inhibitory effects on topoisomerase I at higher concentrations.

Research on C-14 substituted doxorubicin analogues has revealed that substitution at this position can dramatically affect their interaction with topoisomerase II. Specifically, the presence of an ester group, such as valerate, at the C-14 position has been shown to inhibit the drug's activity as a topoisomerase II poison in purified systems. It is proposed that the ester linkage must be cleaved for the resulting metabolite to become an active inhibitor of topoisomerase II. This suggests that this compound itself is likely an inactive or very weak topoisomerase II poison. Its activity would be dependent on its metabolic conversion to doxorubicinone. There is limited specific information available regarding the direct effects of this compound on topoisomerase I.

Table 2: Topoisomerase II Poisoning Activity

CompoundTopoisomerase II Poisoning Activity
DoxorubicinActive
This compoundInactive or very weak (requires metabolic activation)

Stabilization of DNA-Topoisomerase Cleavable Complexes

The mechanism of topoisomerase II poisoning involves the stabilization of the "cleavable complex," which is a transient intermediate in the enzyme's catalytic cycle where the DNA is cleaved and covalently linked to the enzyme. Doxorubicin stabilizes this complex, preventing the re-ligation of the DNA strands and leading to double-strand breaks.

Consistent with the findings that C-14 ester derivatives are inactive as topoisomerase II poisons, this compound is not expected to effectively stabilize the DNA-topoisomerase II cleavable complex. The presence of the valerate group likely interferes with the necessary interactions between the drug, the DNA, and the enzyme that are required for the stabilization of this complex. Therefore, in its intact form, this compound is unlikely to induce the formation of these cytotoxic lesions.

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Induction

Research specifically detailing the mechanisms of Reactive Oxygen Species (ROS) generation and the induction of oxidative stress by this compound is not extensively available in the current scientific literature. The primary body of research in this area has been conducted on its parent compound, doxorubicin. While the doxorubicinone aglycone is the redox-active component of the molecule, the valerate ester at the 14-position could influence its cellular uptake, localization, and enzymatic interactions, thereby potentially altering its redox behavior. However, without direct experimental evidence, the specific pathways of ROS generation for this compound remain to be fully elucidated.

Electron Reduction Pathways and Semiquinone Formation

Specific studies on the electron reduction pathways and semiquinone formation of this compound are not prominently featured in published research. For the broader class of anthracyclines, such as doxorubicin, the quinone moiety of the aglycone is known to undergo one-electron reduction by various cellular reductases (e.g., NADPH-cytochrome P450 reductase) to form a semiquinone radical. This radical can then transfer an electron to molecular oxygen to generate the superoxide anion, regenerating the parent quinone and initiating a cascade of reactive oxygen species production. The specific influence of the valerate group on the susceptibility of the doxorubicinone core to enzymatic reduction has not been characterized.

Role of Antioxidant Defense Systems

The interaction between this compound and cellular antioxidant defense systems has not been a specific focus of published studies. In the context of doxorubicin, the generation of ROS is known to challenge the cellular antioxidant capacity, including enzymes such as superoxide dismutase, catalase, and glutathione (B108866) peroxidase, as well as non-enzymatic antioxidants like glutathione. The extent to which this compound perturbs these systems is not documented.

Cellular Pathway Modulation

Protein Kinase C (PKC) Activation Studies

The effect of doxorubicin analogs on Protein Kinase C (PKC) has been a subject of investigation, with conflicting findings for N-trifluoroacetyl-doxorubicin-14-valerate, a compound structurally related to this compound.

One study examining the capacity of several doxorubicin analogues to activate PKC in intact human platelets found that N-trifluoroacetyl-doxorubicin-14-valerate was not effective in inducing PKC activation nih.gov. This study suggested that PKC activation by doxorubicin is mediated by lipid peroxidation and is specific to anthracyclines with a free charged amino group in the sugar moiety nih.gov.

In contrast, another study found that N-trifluoroacetyladriamycin-14-valerate (AD 32) acted as a potent inhibitor of the membrane-bound enzyme, protein kinase C (PKC), isolated from human leukemia ML-1 cells nih.gov. This inhibition was found to be competitive, with the compound competing with tumor promoters for the PKC binding site nih.gov. The IC50 values for the inhibition of PKC activation were significantly lower for AD 32 compared to Adriamycin (doxorubicin) nih.gov.

Table 1: Comparative Effects of Doxorubicin Analogs on PKC Activation

Compound Effect on PKC Activation in Human Platelets Effect on PKC Activation in Human Leukemia ML-1 Cells
Doxorubicin Induces activation -
4'-iodo-doxorubicin Induces activation -
N-acetyldoxorubicin Not effective -
N-trifluoroacetyl-doxorubicin-14-valerate (AD 32) Not effective nih.gov Potent inhibitor nih.gov

Cell Cycle Regulation and Arrest Mechanisms

Research has indicated that N-trifluoroacetyladriamycin-14-valerate, a derivative of this compound, affects cell cycle progression. A comparative study on human lymphoid cells demonstrated that both Adriamycin (doxorubicin) and N-trifluoroacetyladriamycin-14-valerate cause an arrest of the cell cycle in the G2 phase nih.gov. This suggests that despite modifications to the parent doxorubicin structure, the resulting analog retains the ability to interfere with the mechanisms governing the G2/M transition of the cell cycle. The study also noted that, unlike doxorubicin, N-trifluoroacetyladriamycin-14-valerate did not exhibit cell cycle phase-specific cytotoxic effects in these cells nih.gov.

Apoptosis and Programmed Cell Death Induction Pathways

Specific research detailing the induction of apoptosis and the associated programmed cell death pathways for this compound is not available in the current scientific literature. The extensive research on apoptosis induction by doxorubicin involves mechanisms such as the generation of reactive oxygen species, activation of caspase cascades, and modulation of Bcl-2 family proteins. However, it remains to be experimentally determined how the valerate ester modification in this compound influences these apoptotic pathways.

An extensive search for scientific literature detailing the molecular and cellular mechanisms of This compound has revealed a significant lack of available research data for the specific topics requested.

Specifically, there is no retrievable information in peer-reviewed articles, patents, or other scientific publications concerning the direct effects of this compound on:

Senescence and Autophagy Induction

Mitochondrial Dysfunction

Immunomodulatory Aspects at a Cellular Level

This compound is identified as a chemical relative of the widely studied anticancer drug Doxorubicin. However, the mechanisms of action and cellular effects of Doxorubicin cannot be scientifically attributed to this compound without direct experimental evidence. Modifications to the parent compound, such as the removal of the daunosamine (B1196630) sugar (to form the aglycone doxorubicinone) and the addition of a valerate group, can significantly alter the molecule's biological activity.

Research on other doxorubicin derivatives, such as N-benzyl-adriamycin-14-valerate (AD 198), confirms that even related compounds can exhibit fundamentally different cytotoxic mechanisms than Doxorubicin, including weaker DNA binding and a lack of topoisomerase II inhibition. This underscores the importance of specific research for each unique compound.

Due to the absence of specific data for this compound in the requested areas, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. To do so would require speculation or the incorrect extrapolation of data from a different chemical entity.

Preclinical Pharmacodynamics and Efficacy Research of Doxorubicinone Valerate

In Vitro Cytotoxicity and Antiproliferative Studies

No specific data was found for Doxorubicinone (B1666622) valerate (B167501).

Cell Line Susceptibility and Resistance Profiling

No specific data was found for Doxorubicinone valerate.

2D Monolayer Culture Assays

No specific data was found for this compound.

3D Cell Culture Models (e.g., Spheroids, Organoids)

No specific data was found for this compound.

In Vivo Efficacy Studies in Preclinical Animal Models

No specific data was found for this compound.

Xenograft and Syngeneic Tumor Models

No specific data was found for this compound.

Tumor Growth Inhibition and Regression Assessment

No specific data was found for this compound.

Pharmacodynamic Biomarker Evaluation

No specific studies detailing the evaluation of pharmacodynamic biomarkers for this compound in preclinical models were identified. Research on doxorubicin (B1662922) and its other derivatives often involves monitoring markers of DNA damage (e.g., γH2AX), apoptosis (e.g., cleaved caspase-3), and cell cycle arrest in tumor tissues. In the context of cardiotoxicity, cardiac troponins (cTnI and cTnT) and natriuretic peptides (BNP and NT-proBNP) are commonly assessed. However, no such data has been published specifically for this compound.

Investigations into Reduced Systemic Toxicity in Preclinical Models

While the development of doxorubicin derivatives is often aimed at reducing systemic toxicity, particularly cardiotoxicity, specific investigations into these aspects for this compound have not been reported.

Cardioprotective Mechanisms for Valerate Derivatives

The rationale for creating ester derivatives of doxorubicin, such as those involving valerate, often includes altering the pharmacokinetic profile to reduce peak plasma concentrations and limit distribution to non-target tissues like the heart. Potential mechanisms for reduced cardiotoxicity could involve modified cellular uptake, altered interaction with topoisomerase IIβ in cardiomyocytes, or reduced generation of reactive oxygen species. However, without specific preclinical studies on this compound, these remain theoretical.

Structure Activity Relationship Sar Studies and Analog Development

Impact of Valerate (B167501) Moiety on Biological Activity

The addition of a valerate ester to the C-14 position of the doxorubicinone (B1666622) aglycone or related anthracyclines is a key prodrug strategy. This modification is designed to alter the physicochemical properties of the parent molecule, primarily increasing its lipophilicity. This enhanced lipophilicity facilitates more rapid and extensive cellular uptake compared to the more hydrophilic parent drug, doxorubicin (B1662922).

Once inside the cell, the valerate moiety is cleaved by ubiquitous intracellular esterases, releasing the active cytotoxic agent. This targeted intracellular release mechanism is crucial. For instance, Valrubicin (N-trifluoroacetyl doxorubicin-14-valerate), a closely related analog, is synthesized via a lipase-catalyzed regioselective esterification of N-trifluoroacetyl doxorubicin, highlighting the enzymatic nature of these modifications. researchgate.net The presence of the valerate group temporarily masks the C-14 hydroxyl group, which can influence the molecule's interaction with cellular targets until it is hydrolyzed within the cancer cell. The primary biological impact of the valerate moiety is therefore to act as a delivery vehicle, enhancing cell penetration before releasing the active aglycone.

Chemical Modifications and Their Influence on Efficacy and Selectivity

Beyond the valerate group, various chemical modifications to the anthracycline scaffold are explored to improve performance. These changes can be made to the aglycone or the sugar moiety to influence efficacy, selectivity, and the ability to overcome drug resistance. elsevierpure.com

The planar aromatic portion of the doxorubicinone aglycone is the core structure responsible for interacting with DNA. However, unlike doxorubicin, which intercalates between DNA base pairs, studies have shown that the aglycone doxorubicinone itself does not intercalate. rsc.orgresearchgate.net Instead, it is believed to bind to the DNA minor groove. rsc.orgresearchgate.net This fundamental difference in binding mode is a critical consideration in analog design.

The daunosamine (B1196630) sugar of doxorubicin plays a significant role in stabilizing the DNA-drug complex, and its absence in doxorubicinone alters the binding mechanism. Substitutions on the aglycone can further modulate this interaction. While specific studies on doxorubicinone valerate's DNA binding are limited, research on related analogs provides insight. For example, modifications at the C(8) position of the A-ring with a fluorine atom in daunorubicin (B1662515) analogs were shown to markedly affect cytotoxic properties, likely by influencing DNA interaction and conformation. nih.gov The nature and stereochemistry of such substituents can alter the fit and stability of the aglycone within the DNA minor groove, thereby influencing cytotoxic efficacy.

The primary mechanism of action for anthracyclines involves the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. usp.br The drug stabilizes the covalent complex between the enzyme and DNA, leading to double-strand breaks and subsequent cell death. Modifications to the doxorubicinone structure can affect this inhibitory activity.

Furthermore, cancer cells can develop resistance through the action of various enzymes. For example, overexpression of enzymes like heme oxygenase 1 (HMOX1) and protein kinase C alpha (PRKCA) has been linked to anthracycline resistance. mdpi.com The design of new analogs considers how structural changes might evade recognition or inhibition by these resistance-conferring enzymes. For instance, a study identified that HMOX1 and PRKCA contribute to doxorubicin resistance and that inhibitors of these enzymes could re-sensitize cells to the drug. mdpi.com Therefore, alterations to the this compound structure that reduce its susceptibility to these resistance mechanisms could enhance its therapeutic effect.

Design and Synthesis of Novel this compound Analogs

The design of novel analogs is driven by the need to improve upon existing therapies, particularly in the context of multidrug resistance (MDR). Synthesis strategies often involve the modification of both the aglycone and the sugar moieties of naturally derived anthracyclines like daunorubicin and doxorubicin. elsevierpure.com

A major hurdle in cancer chemotherapy is the development of MDR, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). nih.gov P-gp actively removes chemotherapeutic agents from the cell, reducing their intracellular concentration and effectiveness. A key strategy in analog design is to create molecules that are poor substrates for P-gp.

Several approaches have proven successful in preclinical models:

Modification of the Daunosamine Sugar: Altering the 3'-amino group of the daunosamine sugar can significantly reduce P-gp recognition. For example, N-(5,5-diacetoxypent-1-yl)doxorubicin, an analog modified at this position, retains full potency against tumor cells that overexpress P-gp. nih.gov Similarly, a 3'-azido analogue of doxorubicin (ADOX) was found to circumvent resistance by abolishing P-gp recognition, leading to lower drug resistance index (DRI) values compared to doxorubicin. nih.gov

Lipophilic Prodrugs: The increased lipophilicity of esterified analogs like this compound can lead to higher intracellular accumulation, potentially overwhelming the capacity of efflux pumps.

The table below summarizes the activity of a standard drug (Doxorubicin) and a modified analog (ADOX) in sensitive and resistant cell lines, illustrating a strategy to overcome resistance.

CompoundCell LineIC₅₀ (nM)Drug Resistance Index (DRI)
Doxorubicin K562 (Sensitive)120 ± 1518.2
K562/DOX (Resistant)2180 ± 180
ADOX K562 (Sensitive)150 ± 112.5
K562/DOX (Resistant)380 ± 25

Data adapted from a study on a 3'-azido analogue of Doxorubicin. nih.gov The Drug Resistance Index is calculated as the ratio of IC₅₀ in the resistant cell line to the IC₅₀ in the sensitive cell line.

Improving the therapeutic index of anthracyclines requires enhancing their potency against tumor cells while increasing their specificity to minimize damage to healthy tissues. Structure-activity relationship studies have identified critical determinants of potency.

For a series of doxorubicin analogs modified at the 3'-amino position, the most potent compounds were those capable of forming 5- or 6-membered ring carbinolamines following enzymatic hydrolysis. nih.gov Analogs that formed larger 7-, 8-, or 9-membered rings were significantly less active. nih.gov This indicates that the spatial arrangement and reactivity of the metabolite formed after the prodrug is cleaved are critical for cytotoxicity. The chain length of the substituent at the 3'-amino position was also found to be a key factor in determining biological potency. nih.gov These findings guide the rational design of new, highly potent doxorubicinone-based compounds.

Advanced Drug Delivery Systems Research for Doxorubicinone Valerate

Nanocarrier-Based Delivery Strategies

Nanocarriers offer a promising avenue to enhance the therapeutic index of cytotoxic agents by improving their solubility, stability, and enabling targeted delivery to tumor tissues, thereby reducing systemic toxicity.

Liposomal Formulations

Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. For doxorubicin (B1662922), liposomal formulations have been successful in reducing cardiotoxicity. Conceptually, a liposomal formulation of Doxorubicinone (B1666622) valerate (B167501) could offer similar advantages, altering its pharmacokinetic profile and promoting passive accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. Research in this area would need to focus on optimizing lipid composition, particle size, and surface charge to ensure stability and efficient drug loading.

Polymeric Micelles and Nanoparticles

Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers, while polymeric nanoparticles are solid colloidal particles. These systems can encapsulate hydrophobic drugs like anthracyclines within their core. For Doxorubicinone valerate, polymeric systems could enhance its aqueous solubility and provide a platform for controlled release. The versatility of polymers allows for the incorporation of targeting ligands on the nanoparticle surface to actively target cancer cells.

Inorganic Nanoparticles (e.g., Gold, Silica (B1680970), Magnetic)

Inorganic nanoparticles offer unique physical and chemical properties for drug delivery. Gold nanoparticles, for instance, can be used for photothermal therapy in conjunction with chemotherapy. Magnetic nanoparticles can be guided to the tumor site by an external magnetic field. If applied to this compound, these systems could provide a theranostic approach, combining therapy and diagnostics. Research would be required to investigate the surface functionalization of these nanoparticles to effectively conjugate this compound and ensure biocompatibility.

Carbon Nanotubes and Dendrimers

Carbon nanotubes, with their high surface area, and dendrimers, with their well-defined, branched structure, represent other potential nanocarriers. They offer the possibility of high drug loading capacities. For this compound, these carriers could facilitate cellular uptake. However, significant research into their biocompatibility and long-term toxicity would be essential before any clinical application could be considered.

Stimuli-Responsive Drug Release Systems

Stimuli-responsive systems are designed to release their payload in response to specific triggers present in the tumor microenvironment, such as changes in pH, temperature, or enzyme concentration.

pH-Responsive Release Mechanisms

The tumor microenvironment is often characterized by a lower pH compared to healthy tissues. This physiological difference can be exploited for targeted drug release. pH-responsive nanocarriers are designed to be stable at physiological pH (around 7.4) but destabilize and release their drug cargo in the acidic environment of the tumor. A pH-sensitive formulation for this compound could theoretically enhance its therapeutic efficacy by ensuring that the drug is released preferentially at the tumor site, thereby minimizing off-target effects.

Nanocarrier TypePotential Advantages for this compound DeliveryKey Research Considerations
Liposomes Reduced systemic toxicity, altered pharmacokinetics, passive tumor targeting.Lipid composition, particle size, surface charge optimization, drug loading efficiency.
Polymeric Micelles Enhanced solubility, controlled release, potential for active targeting.Polymer selection, stability in circulation, drug-polymer interaction.
Polymeric Nanoparticles Improved stability, sustained release, surface functionalization for targeting.Biocompatibility of polymers, degradation kinetics, drug encapsulation efficiency.
Inorganic Nanoparticles Theranostic capabilities, externally controllable delivery (magnetic).Surface chemistry for drug conjugation, long-term biocompatibility and clearance.
Carbon Nanotubes High drug loading capacity, potential for enhanced cellular penetration.Biocompatibility, toxicity, and methods for controlled drug release.
Dendrimers Precise control over size and drug loading, multivalency for targeting.Synthesis scalability, potential for immunogenicity, and toxicity.
pH-Responsive Systems Targeted drug release in the acidic tumor microenvironment.Design of pH-sensitive linkers or polymers, release kinetics at different pH values.

Following a comprehensive search of scientific literature, it has been determined that there is no specific research available on "this compound" corresponding to the advanced drug delivery systems outlined in the requested article structure. The existing body of research focuses extensively on a related but chemically distinct compound, Doxorubicin (DOX).

Therefore, it is not possible to generate a scientifically accurate article on "this compound" that adheres to the provided detailed outline, which includes:

Molecular Interactions within Drug Delivery Systems

Information regarding these specific advanced drug delivery techniques and molecular interactions is not documented for the compound "this compound" in the accessible scientific domain. Any attempt to create the requested content would require substituting information about Doxorubicin, which would be scientifically inaccurate and violate the explicit instructions to focus solely on this compound.

Drug-Polymer Interaction Characterization

The development of effective polymer-based drug delivery systems for compounds like this compound hinges on a thorough understanding of the interactions between the drug molecule and the polymer carrier. Research in this area utilizes a combination of computational modeling and spectroscopic methods to elucidate the binding mechanisms, which are crucial for designing stable nanocarriers with predictable drug-loading and release characteristics.

Computational studies, particularly molecular dynamics (MD) simulations, are instrumental in exploring the adsorption and dynamic properties of drug-polymer conjugates. nih.gov These simulations reveal that the binding process is often spontaneous and driven by a combination of non-covalent forces. nih.govresearchgate.net Key interactions identified include hydrogen bonding, hydrophobic interactions, π–π stacking, and electrostatic forces. nih.govnih.govyoutube.com For instance, MD simulations have shown that drug molecules can interact with surfaces like graphene oxide through π–π stacking and hydrogen bond formation. nih.gov The stability of these interactions is often pH-dependent; electrostatic interactions, in particular, can be modulated by the pH of the surrounding environment, a critical feature for designing smart, pH-responsive delivery systems. nih.govyoutube.com

Molecular modeling has further detailed the specifics of these interactions, showing that drug molecules can reside both on the surface and within the internal cavities of polymer structures like dendrimers. nih.govresearchgate.net The calculated free binding energies from such models, often in the negative kilocalories per mole, indicate a spontaneous and energetically favorable drug-polymer interaction at room temperature. nih.govresearchgate.net Spectroscopic techniques and transmission electron microscopy (TEM) provide experimental validation for these computational findings, confirming that drug encapsulation leads to significant changes in the morphology and shape of polymer aggregates. nih.govresearchgate.net

Table 1: Summary of Drug-Polymer Interaction Characterization Methods
Characterization MethodKey FindingsPrimary Interactions Investigated
Molecular Dynamics (MD) SimulationsReveals dynamic properties of adsorption and pH-dependent interaction strength. nih.govπ–π stacking, Hydrogen Bonding, Electrostatic Forces nih.govyoutube.com
Molecular Modeling / DockingCalculates free binding energy, confirming spontaneous interaction. nih.govresearchgate.net Shows drug location on polymer surface and in internal cavities. nih.govresearchgate.netHydrophobic Interactions, Hydrogen Bonding nih.govresearchgate.net
Spectroscopic MethodsConfirms the formation of drug-polymer conjugates and characterizes the binding process. nih.govCovalent and Non-covalent Bonding
Transmission Electron Microscopy (TEM)Visualizes morphological changes in the polymer carrier upon drug encapsulation. nih.govStructural Aggregation and Shape

Encapsulation Efficiency and Release Kinetics Studies

The efficacy of a drug delivery system is critically defined by its ability to efficiently encapsulate the therapeutic agent and release it in a controlled manner at the target site. For this compound and related compounds, extensive research has focused on optimizing these two parameters in various polymeric nanocarriers.

Encapsulation Efficiency (EE) is a measure of the percentage of the initial drug that is successfully incorporated into the nanoparticle. Studies show that EE is highly dependent on the preparation method, the physicochemical properties of the polymer, and the pH of the medium during encapsulation. nih.govscholarsresearchlibrary.com For instance, using a double emulsion solvent evaporation technique for poly(lactic-co-glycolide) (PLGA) nanoparticles, the EE was found to be significantly influenced by pH, with alkaline conditions reducing the aqueous solubility of the drug and thereby increasing encapsulation to as high as 79%. scholarsresearchlibrary.com In other systems, such as PEGylated PLGA (PEG-PLGA) nanoparticles, EE values of 69% have been reported. nih.gov Research has consistently shown that optimizing formulation parameters can lead to very high encapsulation efficiencies, with some systems achieving over 90%. nih.govpharmjournal.ru

Release kinetics from these nanocarriers are predominantly designed to be stimuli-responsive, particularly sensitive to pH. nih.govresearchgate.netmdpi.com A common finding is a biphasic release profile characterized by an initial burst release followed by a period of sustained, slower release. mdpi.com This release is markedly faster in acidic conditions (pH ~5.0), mimicking the tumor microenvironment or intracellular lysosomes, compared to physiological pH (7.4). nih.govmdpi.com For example, magnetic nanocarriers showed approximately 80% drug release after 5 hours in acidic conditions (pH 4.2-5.0), compared to only 25% at pH 7.4. nih.gov Similarly, dendronized heparin-based nanocarriers released 80% of their payload after 56 hours at pH 5.0, demonstrating a sustained release profile. mdpi.com This pH-dependent behavior is crucial for minimizing systemic exposure and maximizing drug concentration at the site of action. nih.gov

Table 2: Encapsulation Efficiency and Release Kinetics of Doxorubicinone-like Compounds in Polymeric Nanocarriers
Nanocarrier SystemEncapsulation Efficiency (%)Release Conditions (pH)Cumulative Release Profile
PLGA NanoparticlesUp to 79% scholarsresearchlibrary.compH 7.4 vs. pH 5.5Higher release rate at pH 5.5 compared to pH 7.4. scholarsresearchlibrary.com
PEG-PLGA Nanoparticles69% nih.govBiorelevant conditionsSustained release over 6 days. nih.gov
Magnetic Hybrid NanocarriersNot SpecifiedpH 7.4 vs. pH 4.2-5.0~25% release at pH 7.4 vs. ~80% at acidic pH after 5 hours. nih.gov
Dendronized Heparin ConjugateNot SpecifiedpH 7.4 vs. pH 5.0Significantly faster and higher release at pH 5.0 (80% after 56h). mdpi.com
Lipid Polymer Hybrid Nanoparticles (LPHNs)95.5% ± 1.39 nih.govNot SpecifiedSustained drug release following non-Fickian diffusion kinetics. nih.gov

Computational and Theoretical Studies of Doxorubicinone Valerate

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are pivotal computational techniques used to model the interaction between a ligand, such as doxorubicinone (B1666622) valerate (B167501), and its biological targets. These simulations predict the preferred binding orientation, affinity, and stability of the resulting complex.

The primary mechanism of action for many anthracycline compounds involves interaction with DNA and topoisomerase enzymes. Molecular docking studies are essential for predicting how doxorubicinone valerate binds to these macromolecules.

Molecular docking simulations predict the binding affinity and the specific interactions that stabilize the ligand-DNA complex. For instance, studies on doxorubicin (B1662922) have identified key hydrogen bonds and hydrophobic interactions with DNA base pairs. mdpi.com A similar analysis for this compound would identify the hydrogen bonds formed by the hydroxyl groups of the anthraquinone (B42736) core and the potential hydrophobic interactions contributed by the valerate chain.

Interaction with Topoisomerase II: Topoisomerase II is another critical target for anthracyclines. These drugs stabilize the complex formed between the enzyme and DNA, leading to double-strand breaks and cell death. Docking simulations can elucidate the binding mode of this compound within the topoisomerase II-DNA cleavage complex. These simulations would predict interactions with key amino acid residues in the protein's binding pocket and with the DNA itself. Molecular docking studies on doxorubicin have revealed its ability to act as both a DNA intercalator and a topoisomerase II inhibitor. rsc.org For this compound, simulations would explore how the valerate moiety fits within the binding site and whether it enhances or hinders the interaction with the enzyme-DNA complex.

The results from these simulations are typically visualized to show the precise orientation of the ligand and its non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, with the target.

Following initial docking, the binding affinity of this compound to its protein target (e.g., topoisomerase II) is quantified. This is often expressed as a docking score or binding energy (in kcal/mol), where a more negative value indicates a stronger interaction. nih.govasiapharmaceutics.info These scoring functions are part of docking software like AutoDock and Schrödinger, which calculate the free energy of binding by considering factors like electrostatic interactions, van der Waals forces, and desolvation energy. mdpi.comnih.gov

Molecular dynamics (MD) simulations can further refine these predictions. An MD simulation tracks the movements of every atom in the protein-ligand complex over time (typically nanoseconds), providing a more dynamic and realistic view of the interaction. nih.gov By analyzing the trajectory of the simulation, researchers can assess the stability of the binding pose predicted by docking. Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to evaluate the stability of the complex. nih.gov

Furthermore, advanced computational methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to the MD simulation snapshots to calculate a more accurate binding free energy, providing a robust prediction of the ligand's affinity for its target. nih.gov

Table 1: Predicted Interactions of this compound with Biological Targets (Illustrative)
TargetPredicted Binding ModeKey Interacting Residues/BasesEstimated Binding Energy (kcal/mol)Stabilizing Forces
DNA (Minor Groove)Groove BindingG-C rich regions-9.0 to -11.5Hydrogen Bonds, Van der Waals
Topoisomerase IIATP-binding site or DNA-complex interfaceAsp, Lys, Arg-8.5 to -10.0Hydrogen Bonds, Electrostatic, Hydrophobic

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govcmu.ac.th For a series of doxorubicinone derivatives including the valerate, a QSAR model could predict their anticancer potency.

The process involves several steps:

Data Collection: A dataset of related compounds (e.g., various doxorubicinone esters) with experimentally determined biological activity (such as IC50 values) is compiled. nih.gov

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These can be 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors that quantify various aspects of the molecule's physicochemical properties. cmu.ac.th

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to create an equation that links a selection of descriptors to the biological activity. nih.govcmu.ac.th

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. nih.gov

A hypothetical QSAR equation for a series of doxorubicinone derivatives might look like: pIC50 = β0 + β1(LogP) + β2(DipoleMoment) + β3(ASA_H)

This model could reveal, for instance, that increased lipophilicity (LogP) from a longer ester chain like valerate positively correlates with activity, while a higher polar surface area might be detrimental. Such insights are invaluable for designing new analogues with improved potency. nih.gov

Table 2: Key Molecular Descriptors in a Hypothetical QSAR Model for Doxorubicinone Derivatives
DescriptorDescriptionPotential Influence on Activity
LogPOctanol-water partition coefficient (Lipophilicity)Affects membrane permeability and hydrophobic interactions
TPSATopological Polar Surface AreaInfluences cell penetration and receptor binding
Molecular WeightMass of the moleculeRelates to size and steric hindrance at the binding site
Number of H-bond Donors/AcceptorsCapacity for hydrogen bondingCrucial for specific interactions with biological targets
HOMO/LUMO EnergyHighest Occupied/Lowest Unoccupied Molecular OrbitalRelates to chemical reactivity and charge transfer interactions

Emerging Research Directions and Future Perspectives for Doxorubicinone Valerate

Bridging Preclinical Findings to Translational Research Concepts:Without any preclinical findings, there are no translational research concepts to report for Doxorubicinone (B1666622) Valerate (B167501).

Therefore, a comprehensive and scientifically accurate article focusing solely on the emerging research directions and future perspectives for Doxorubicinone Valerate, as per the provided outline, cannot be generated at this time due to the lack of available research data.

常见问题

Basic Research Questions

Q. What in vitro methodologies are optimal for evaluating Doxorubicinone valerate’s cytotoxic efficacy against cancer cell lines?

  • Methodological Answer : Use standardized cell lines (e.g., MCF-7, HepG2) with viability assays (MTT or ATP-based luminescence) and include negative/positive controls. Dose-response curves should span 0.1–100 µM, with exposure times aligned with the compound’s half-life (e.g., 24–72 hours). Validate results via flow cytometry for apoptosis markers (Annexin V/PI) .

Q. How can researchers validate the structural integrity of synthesized this compound batches?

  • Methodological Answer : Employ NMR spectroscopy (¹H/¹³C) to confirm esterification of the valerate moiety and HPLC-MS (reverse-phase C18 column) to assess purity (>95%). Compare spectral data to reference standards from regulatory guidelines (e.g., FDA’s draft guidance on doxorubicin analogs) .

Q. What experimental controls are critical when assessing this compound’s mechanism of action in 2D vs. 3D tumor models?

  • Methodological Answer : For 3D spheroids, include hypoxia controls (e.g., CoCl₂ treatment) and matrix-embedded models to mimic tumor microenvironments. Use live-cell imaging to track drug penetration and compare IC₅₀ values to 2D monolayers. Normalize data to baseline ATP levels .

Advanced Research Questions

Q. How do pharmacokinetic (PK) parameters of this compound differ from doxorubicin in preclinical models, and what analytical methods are required?

  • Methodological Answer : Conduct serial blood sampling in murine models followed by LC-MS/MS quantification of parent drug and metabolites. Compare AUC, Cmax, and t₁/₂ values, noting valerate’s lipophilicity-driven tissue distribution. Reference FDA guidance for anthracycline analogs to validate bioanalytical protocols .

Q. What strategies can mitigate this compound-induced cardiotoxicity without compromising antitumor efficacy?

  • Methodological Answer : Test combinatorial regimens with dexrazoxane (a topoisomerase II inhibitor) or NLRP3 inflammasome blockers (e.g., MCC950). Use echocardiography in rodent models to monitor ejection fraction and troponin levels as toxicity markers. Validate synergy via Chou-Talalay analysis .

Q. How can in silico modeling predict this compound’s binding affinity to DNA-topoisomerase II complexes?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of topoisomerase II (PDB ID: 1ZXM) and simulate binding dynamics via MD simulations (GROMACS). Compare binding energies to doxorubicin and validate predictions with electrophoretic mobility shift assays (EMSAs) .

Q. What experimental designs address contradictory data on this compound’s efficacy in multidrug-resistant (MDR) cancer models?

  • Methodological Answer : Use isogenic MDR cell lines (e.g., P-gp-overexpressing KB-V1) with verapamil as a P-gp inhibitor control. Apply RNA-seq to identify efflux pump regulation and quantify intracellular drug accumulation via fluorescence microscopy. Reconcile discrepancies using Bland-Altman analysis .

Methodological Notes

  • Data Presentation : Follow IMRaD structure with tables comparing IC₅₀ values across models (e.g., Table 1: 2D vs. 3D efficacy) and figures illustrating PK curves. Use ANOVA with Tukey post-hoc tests for multi-group comparisons .
  • Contradiction Resolution : Apply Bradford Hill criteria to evaluate causality in toxicity studies and use meta-analysis tools (e.g., RevMan) for cross-study validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Doxorubicinone valerate
Reactant of Route 2
Reactant of Route 2
Doxorubicinone valerate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。